molecular formula C4HBrClIN2 B15359798 3-Bromo-5-chloro-2-iodo-pyrazine

3-Bromo-5-chloro-2-iodo-pyrazine

Cat. No.: B15359798
M. Wt: 319.32 g/mol
InChI Key: ZGJKKPRGGWPFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2-iodo-pyrazine is a halogenated pyrazine derivative characterized by three distinct substituents: bromine (C3), chlorine (C5), and iodine (C2). This compound belongs to a class of heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to undergo cross-coupling reactions.

Properties

Molecular Formula

C4HBrClIN2

Molecular Weight

319.32 g/mol

IUPAC Name

3-bromo-5-chloro-2-iodopyrazine

InChI

InChI=1S/C4HBrClIN2/c5-3-4(7)8-1-2(6)9-3/h1H

InChI Key

ZGJKKPRGGWPFNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)I)Br)Cl

Origin of Product

United States

Scientific Research Applications

3-Bromo-5-chloro-2-iodo-pyrazine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of halogenated pyrazines on biological systems.

  • Industry: The compound is utilized in the chemical industry for the synthesis of various halogenated compounds and intermediates.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-2-iodo-pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Halogenated pyrazines exhibit diverse properties depending on the type, position, and number of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Halogenated Pyrazines
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-5-chloro-2-iodo-pyrazine Br (C3), Cl (C5), I (C2) C₄HBrClIN₂ 333.33 Cross-coupling precursor
5-Bromo-3-chloropyrazin-2-amine Br (C5), Cl (C3), NH₂ (C2) C₄H₃BrClN₃ 223.44 Antibacterial agent
2-Amino-5-chloro-3-methoxypyrazine Cl (C5), OCH₃ (C3), NH₂ (C2) C₅H₅ClN₃O 173.57 Intermediate for agrochemicals
5-Bromo-3-methoxypyrazin-2-amine Br (C5), OCH₃ (C3), NH₂ (C2) C₅H₅BrN₃O 217.02 Antimycobacterial activity (IC₅₀: 49.5 µM)
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Br (C3), NH₂ (C5) C₇H₆BrN₃ 212.05 Kinase inhibitor precursor

Key Observations :

  • Halogen Diversity : The iodine atom in this compound offers distinct reactivity in Suzuki-Miyaura couplings compared to bromine/chlorine analogs, which are more commonly used in Buchwald-Hartwig reactions .
  • Amino vs. Halogen Substituents: Amino groups (e.g., in 5-bromo-3-chloropyrazin-2-amine) enhance hydrogen-bonding interactions, improving solubility and biological activity .
  • Methoxy vs. Halogen: Methoxy substituents (e.g., 2-amino-5-chloro-3-methoxypyrazine) reduce electrophilicity but increase lipophilicity, affecting membrane permeability in drug design .

Physicochemical Properties

  • Lipophilicity : Halogenated pyrazines generally exhibit high logP values (e.g., 5-bromo-3-chloropyrazin-2-amine: logP ~2.1), favoring blood-brain barrier penetration. Iodo-substituted derivatives may have higher molecular weights but comparable logP due to iodine’s polarizability .
  • Crystallography : Single-crystal studies of analogs like N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide reveal planar structures stabilized by intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) and π-π stacking (centroid distance: 3.58 Å) .

Biological Activity

3-Bromo-5-chloro-2-iodo-pyrazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive review of the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C4HBrClIN2, with a molecular weight of approximately 299.90 g/mol. The compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of bromine, chlorine, and iodine substituents enhances its reactivity and pharmacological profile. Notably, the compound's structure allows it to cross biological membranes, including the blood-brain barrier, making it suitable for neuropharmacological applications.

Inhibition of Cytochrome P450 Enzymes
One of the primary biological activities of this compound is its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. Such interactions suggest that this compound could enhance therapeutic efficacy by modulating drug interactions.

Interaction with Biological Targets
The halogen atoms in the compound can influence its binding affinity and selectivity towards various molecular targets such as enzymes and receptors. This characteristic makes it a valuable candidate for further research in drug development.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been evaluated in various studies. Here is a summary table illustrating key pharmacokinetic parameters:

SpeciesClearance (Cl) (L/h/kg)Bioavailability (LBF) (%)Volume of Distribution (Vd) (L/kg)Bioavailability (F) (%)Half-life (t1/2) (h)
Mouse1.87311.08540.55
Rat1.54351.53880.97
Dog0.84330.741260.70
Human Prediction~0.88~76~0.85~70~0.70

This table indicates that the compound exhibits reasonable clearance rates and bioavailability across different species, suggesting favorable pharmacokinetic properties for potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of compounds related to or derived from pyrazine derivatives similar to this compound.

  • Antiviral Activity : Research on T-1106, a pyrazine derivative, demonstrated significant antiviral activity against yellow fever virus (YFV), indicating that pyrazine compounds may possess antiviral properties relevant to infectious diseases .
  • Cancer Inhibition : Studies involving bis-steroidal pyrazines have shown promising results in inhibiting cancer cell growth across various human cancer cell lines, highlighting the potential for pyrazine derivatives in oncology .
  • Cholinesterase Inhibition : The inhibition of cholinesterases by certain pyrazine derivatives has been explored as a strategy for Alzheimer's disease therapy, indicating that structural modifications can enhance bioactivity against neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-chloro-2-iodo-pyrazine, and what critical reaction conditions must be optimized?

Sequential halogenation is a plausible strategy, starting with pyrazine or its derivatives. For bromo and chloro introduction, reagents like N-bromosuccinimide (NBS) and phosphorus oxychloride (POCl₃) under controlled temperatures are effective . Iodination may require distinct agents (e.g., iodine monochloride) to avoid overhalogenation. Reaction stoichiometry, solvent polarity, and temperature gradients (e.g., −10°C to room temperature) are critical for regioselectivity.

Q. How can spectroscopic techniques (NMR, MS) be optimized for characterizing halogen-rich pyrazine derivatives?

Heavy atoms (Br, Cl, I) cause significant spin-spin coupling and signal splitting in ¹H/¹³C NMR. Deutero-DMSO is recommended for solubility and minimizing exchange broadening. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) modes aids in verifying molecular ions. For ambiguous cases, single-crystal X-ray diffraction (as in ) resolves structural uncertainties .

Q. What purification methods ensure high purity of this compound, particularly for halogenated byproducts?

Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates halogenated isomers. Recrystallization using ethanol/water mixtures enhances purity. Industrial-scale methods, such as continuous flow reactors (mentioned for analogous compounds in ), improve yield and consistency .

Q. What storage conditions prevent degradation of polyhalogenated pyrazines?

Store under inert gas (argon) at −20°C in amber vials to avoid photodegradation and moisture absorption. Safety guidelines in recommend avoiding heat sources (>40°C) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity challenges during sequential halogenation of pyrazine cores?

Electron density surface maps (e.g., DFT calculations) identify nucleophilic/electrophilic sites, guiding reagent choice. For example, utilized such maps to plan synthetic routes for bromo/chloro imidazopyrazines . Iodine’s polarizability may require adjusted van der Waals radii in simulations.

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or cross-coupling) during iodination?

Use mild iodinating agents (e.g., KI/I₂ with H₂O₂ in acetic acid) to minimize radical pathways. Protecting groups (e.g., SEM or Boc) on adjacent positions can prevent unwanted coupling. Monitor reactions via TLC or in-situ IR to halt at intermediate stages.

Q. How does the iodine substituent influence the electronic properties of pyrazine compared to bromo/chloro analogs?

Iodine’s larger atomic radius and lower electronegativity increase electron density at the pyrazine core, enhancing susceptibility to electrophilic attacks. Cyclic voltammetry (CV) and UV-Vis spectroscopy (as in ’s analogs) quantify these effects .

Q. What crystallographic challenges arise from heavy atoms in this compound, and how are they resolved?

Heavy atoms cause strong X-ray absorption, requiring synchrotron radiation or long exposure times. achieved a high data-to-parameter ratio (13.4) with refined thermal displacement parameters, ensuring accurate bond-length measurements (mean σ(C–C) = 0.006 Å) .

Q. Which in vitro assays are suitable for evaluating bioactivity, and how should controls address halogen-specific cytotoxicity?

Use antimicrobial (agar diffusion) and anticancer (MTT assay) models, as described for pyrazolo-benzoxazine derivatives in . Include halogen-free analogs as negative controls to isolate toxicity effects.

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be tailored for this compound in drug discovery?

Prioritize iodine for coupling due to its superior leaving-group ability. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃. Monitor selectivity via LC-MS to avoid dehalogenation at bromo/chloro sites.

Q. Methodological Notes

  • Synthesis Optimization : Balance reactivity of halogens (I > Br > Cl) using stepwise protocols.
  • Analytical Cross-Validation : Pair spectroscopic data with computational models (e.g., Gaussian) for structural confirmation.
  • Biological Assays : Adapt protocols from and , noting iodine’s potential radiolabeling utility in tracer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.